molecular formula C7H14N2O2 B2782262 N,N'-diethylpropanediamide CAS No. 10570-32-8

N,N'-diethylpropanediamide

Cat. No. B2782262
CAS RN: 10570-32-8
M. Wt: 158.201
InChI Key: YMTUEKLZYBEJSW-UHFFFAOYSA-N
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Description

Compounds like N,N’-diethylpropanediamide belong to the class of organic compounds known as amides. These are compounds where the group -CONH2 replaces a hydrogen atom in a hydrocarbon .


Molecular Structure Analysis

The molecular structure of a compound like N,N’-diethylpropanediamide would likely involve a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which in turn is bonded to two ethyl groups .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents and organolithium compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N,N’-diethylpropanediamide would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, it would interact with biological molecules in the body. Unfortunately, without specific information on N,N’-diethylpropanediamide, it’s hard to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information on N,N’-diethylpropanediamide, it’s hard to provide detailed safety and hazard information .

Future Directions

The future directions in the study of a compound like N,N’-diethylpropanediamide would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development .

properties

IUPAC Name

N,N'-diethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUEKLZYBEJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-diethylpropanediamide

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